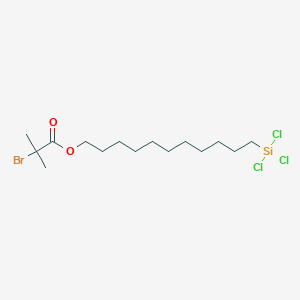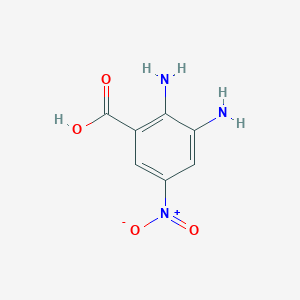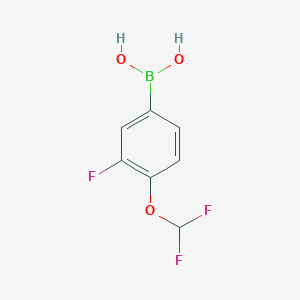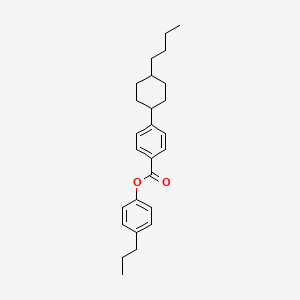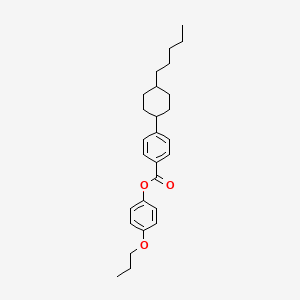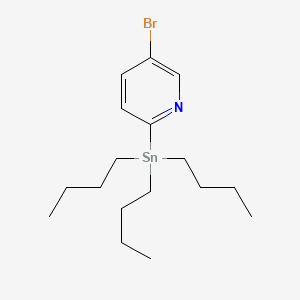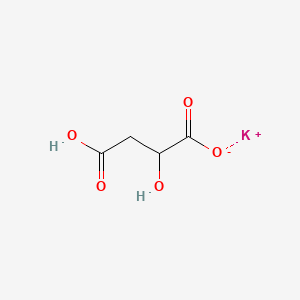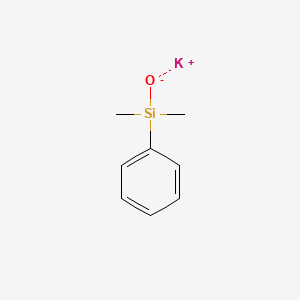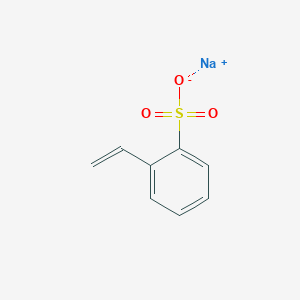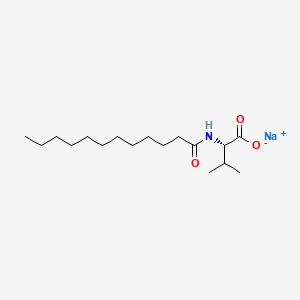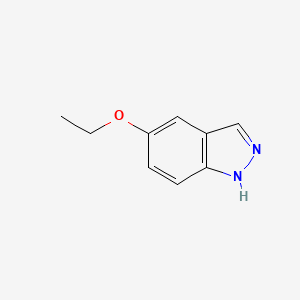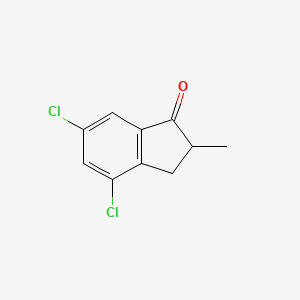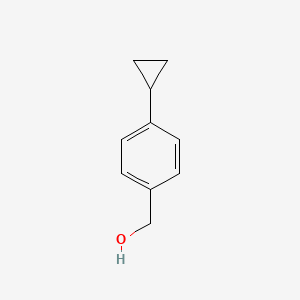
(4-Cyclopropylphenyl)methanol
Übersicht
Beschreibung
(4-Cyclopropylphenyl)methanol, also known as 4-CPM, is a synthetic compound that is used in a variety of scientific research and laboratory experiments. It is a white crystalline solid with a low melting point and a wide range of applications. 4-CPM has been used in the synthesis of various other compounds, as well as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Protecting Groups in Peptoid Synthesis
Tris(4-azidophenyl)methanol, a multifunctional aryl azide related to (4-Cyclopropylphenyl)methanol, has been reported as a novel thiol protecting group in peptoid synthesis. This compound can be cleaved under mild conditions and is functionalisable via copper-catalysed cycloaddition reactions, offering opportunities in materials chemistry applications (Xujun Qiu et al., 2023).
Chemical Transformations and Reactivity
A study on cyclopropylmethyl cations derived from 1-phenylselenocyclopropylmethanols, which are structurally related to (4-Cyclopropylphenyl)methanol, demonstrated various chemical transformations, including the formation of homoallylic ethers and functionalized allene derivatives (M. Honda et al., 2009).
Catalyst in Chemical Synthesis
Bis(4-alkoxyphenyl)methanol, a compound similar to (4-Cyclopropylphenyl)methanol, has been used in Lewis-Acid-Catalyzed reactions with cyclopropanes, yielding polysubstituted cyclopentenes. This showcases its potential as a catalyst in the synthesis of complex organic molecules (L. Yao et al., 2009).
Hydrogen Donor in Homogeneously Catalysed Reactions
Methanol, a key component in (4-Cyclopropylphenyl)methanol, acts as a hydrogen donor in reactions catalysed by various metal complexes. This property is significant for the reduction of ketones to alcohols and other organic transformations (T. Smith & P. Maitlis, 1985).
Antitubercular Activities
Certain derivatives of (4-Cyclopropylphenyl)methanol have shown promising antitubercular activity against Mycobacterium tuberculosis. This illustrates its potential application in developing new therapeutic agents (S. S. Bisht et al., 2010).
Lipid Dynamics in Biological Studies
Methanol, a key element in (4-Cyclopropylphenyl)methanol, affects lipid dynamics in biological membranes. This aspect is crucial for understanding the interaction of solvents with biomembranes in proteolipid studies (Michael H. L. Nguyen et al., 2019).
Biotechnological Applications
Methanol is a foundational component in the biological conversion of chemicals and fuels. Its utilization in bioprocess technology with methylotrophic bacteria has been explored, demonstrating its potential in sustainable and economically competitive bioprocesses (J. Schrader et al., 2009).
Eigenschaften
IUPAC Name |
(4-cyclopropylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10-11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUVDKAYACQKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622740 | |
| Record name | (4-Cyclopropylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropylphenyl)methanol | |
CAS RN |
454678-87-6 | |
| Record name | (4-Cyclopropylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride](/img/structure/B1603011.png)
